molecular formula C7H15ClF3N3O2S B1433542 N-(2,2,2-trifluoroethyl)-1,4-diazepane-1-sulfonamide hydrochloride CAS No. 1820666-22-5

N-(2,2,2-trifluoroethyl)-1,4-diazepane-1-sulfonamide hydrochloride

Cat. No.: B1433542
CAS No.: 1820666-22-5
M. Wt: 297.73 g/mol
InChI Key: SINZKOITNMNMJX-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(2,2,2-trifluoroethyl)-1,4-diazepane-1-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F3N3O2S.ClH/c8-7(9,10)6-12-16(14,15)13-4-1-2-11-3-5-13;/h11-12H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINZKOITNMNMJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)NCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClF3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820666-22-5
Record name 1H-1,4-Diazepine-1-sulfonamide, hexahydro-N-(2,2,2-trifluoroethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820666-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

N-(2,2,2-trifluoroethyl)-1,4-diazepane-1-sulfonamide hydrochloride is a compound with notable biological activity, particularly in pharmacological applications. This article explores its chemical properties, biological effects, and relevant studies that highlight its potential therapeutic uses.

  • IUPAC Name : this compound
  • CAS Number : 1820666-22-5
  • Molecular Formula : C7H15ClF3N3O2S
  • Molecular Weight : 297.73 g/mol
  • Purity : Typically ≥ 95% .

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts. The compound is noted for its potential interactions with neurotransmitter systems and has shown effects in vascular smooth muscle relaxation.

Research indicates that compounds structurally similar to this compound may influence adenylyl cyclase activity in the brain. For instance, studies on dopamine analogs revealed that while some analogs produced relaxant effects in isolated arteries, they lacked selectivity for dopamine receptors . This suggests that the compound might modulate similar pathways without being receptor-specific.

Study 1: Vascular Effects

A study examined the relaxant effects of various dopamine analogs on isolated rabbit renal and ear arteries. The results indicated that both N-ethyl and N-trifluoroethyldopamine analogs induced relaxation but did not exhibit selectivity for dopamine receptors. This raises the possibility that this compound could similarly affect vascular tissues through non-selective mechanisms .

Study 2: Pharmacological Implications

Another investigation focused on the synthesis of related compounds and their biological actions. The findings suggested that modifications to the diazepane structure could enhance biological activity. The specific structural features of this compound may contribute to its pharmacological profile and efficacy .

Comparative Analysis of Related Compounds

Compound NameCAS NumberBiological ActivityNotes
This compound1820666-22-5Potential vasodilator; non-selective receptor interactionInvestigated for vascular smooth muscle relaxation
N-ethyl-2-(3,4-dihydroxyphenyl)ethylamineNot specifiedStimulates adenylyl cyclase; selective for dopamine receptorsUsed as a reference for structural activity
N-trifluoroethyldopamineNot specifiedWeak effect on adenylyl cyclase; relaxant effectCompared to dopamine for receptor selectivity

Scientific Research Applications

Pharmaceutical Development

N-(2,2,2-trifluoroethyl)-1,4-diazepane-1-sulfonamide hydrochloride has been investigated for its potential as a therapeutic agent due to its sulfonamide structure, which is known for antibacterial properties. Research indicates that modifications to the diazepane ring can enhance bioactivity and reduce toxicity.

Chemical Synthesis

This compound serves as an important building block in organic synthesis. Its trifluoroethyl group can impart unique electronic properties to the molecules it forms part of, making it valuable in the development of new materials and pharmaceuticals.

Biochemical Studies

Studies have focused on the interaction of this compound with various biological targets. For instance, its role as an enzyme inhibitor has been explored in the context of metabolic pathways relevant to disease states.

Case Study 1: Antibacterial Activity

In a study examining the antibacterial efficacy of sulfonamides, this compound demonstrated significant activity against Gram-positive bacteria. The results indicated that the trifluoroethyl group enhances membrane permeability and bioavailability of the drug .

Case Study 2: Drug Design and Modification

Research published in a pharmaceutical journal highlighted the modification of this compound to improve its pharmacokinetic properties. By altering the side chains on the diazepane ring, researchers were able to increase its solubility and bioactivity .

Comparison with Similar Compounds

Notes

Synthesis Challenges: The trifluoroethyl group requires specialized fluorination reagents, increasing production costs compared to non-fluorinated derivatives .

Fluorine’s Role : Fluorine’s electronegativity stabilizes adjacent amines (pKa reduction) and enhances binding to hydrophobic protein pockets, as seen in FDA-approved fluorinated drugs .

Preparation Methods

Starting Materials and Key Intermediates

  • The primary starting material is 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride , which serves as a key intermediate in constructing the trifluoroethyl-substituted amide moiety.
  • The 1,4-diazepane sulfonyl chloride or related sulfonyl derivatives are used to introduce the sulfonamide group.

Coupling Reaction to Form the Sulfonamide

A typical preparation involves coupling the trifluoroethyl amine derivative with a sulfonyl chloride derivative of 1,4-diazepane under basic conditions. This reaction forms the sulfonamide bond linking the trifluoroethyl group to the diazepane ring.

  • Reaction conditions: The coupling is performed in an aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), in the presence of a base such as triethylamine or N-ethyl-N,N-diisopropylamine.
  • Catalysts and reagents: Coupling reagents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) may be employed to facilitate amide bond formation.
  • Temperature: Ambient temperature (around 20°C) for 2 to 12 hours is typical for efficient coupling.

Hydrogenolysis and Salt Formation

  • After coupling, hydrogenolysis may be applied to remove protecting groups or reduce intermediates, using palladium on carbon (Pd/C) catalysts under hydrogen atmosphere at elevated pressure (e.g., 100 psi) and temperatures around 50–70°C.
  • The crude product is then converted to the hydrochloride salt by treatment with hydrogen chloride gas in solvents such as methanol, ethyl acetate, or 1,4-dioxane.
  • This salt formation step enhances the compound's stability and facilitates isolation as a solid.

Representative Experimental Data and Yields

Step Reaction Conditions Yield (%) Notes
Coupling with HATU in DCM at 20°C for 2 h 84.6 High yield coupling of trifluoroethyl amine hydrochloride with sulfonyl derivative
Hydrogenolysis with 5% Pd/C under 100 psi H2 at 70°C for 3 h 89 Efficient deprotection/reduction step, monitored by GC
Salt formation with HCl gas in methanol at 20°C for 12 h 100 Quantitative conversion to hydrochloride salt
Salt formation with HCl gas in ethyl acetate at 18–35.5°C 66 Product isolated as white solid after filtration and drying
Salt formation with HCl in 1,4-dioxane at 0–24°C for 10 h Yield not quantified Off-white solid obtained, used without further purification

Detailed Research Findings and Notes

  • The coupling step involving N-(2,2,2-trifluoroethyl)acetamide hydrochloride and sulfonyl chloride derivatives is critical. Use of bases like triethylamine or diisopropylethylamine and coupling reagents such as HATU significantly improves yield and reaction rate.
  • Hydrogenolysis using Pd/C catalyst under hydrogen atmosphere is effective for removing protecting groups or reducing intermediates without affecting the trifluoroethyl group.
  • The hydrochloride salt formation is typically carried out by bubbling hydrogen chloride gas into the reaction mixture or by adding HCl solutions in solvents like methanol or dioxane. This step is essential for isolating the compound in a stable, crystalline form.
  • Purification is often achieved by filtration of the precipitated hydrochloride salt followed by washing with ethyl acetate or similar solvents and drying under vacuum.
  • NMR characterization (1H and 19F NMR) confirms the presence of trifluoroethyl groups and sulfonamide protons, with typical chemical shifts around -70 ppm for fluorine in 19F NMR.

Summary Table of Preparation Methods

Method Step Reagents/Conditions Solvent(s) Yield (%) Product Form Key Observations
Coupling N-(2,2,2-trifluoroethyl)acetamide hydrochloride, sulfonyl chloride, HATU, base DCM, THF 84.6 Intermediate amide Efficient amide bond formation at room temperature
Hydrogenolysis Pd/C catalyst, H2 (100 psi), 50–70°C Methanol 89 Deprotected intermediate Removal of protecting groups, monitored by GC
Hydrochloride salt formation HCl gas, methanol, ethyl acetate, or dioxane Methanol, EtOAc, dioxane 66–100 Hydrochloride salt Salt formation improves stability and isolation
Purification Filtration, washing with EtOAc, vacuum drying White solid Final product obtained as stable crystalline solid

Q & A

Basic Research Questions

Q. What is the synthetic pathway for N-(2,2,2-trifluoroethyl)-1,4-diazepane-1-sulfonamide hydrochloride, and what key reaction conditions are required for optimal yield?

  • Methodological Answer : Synthesis typically involves two steps: (1) sulfonylation of 1,4-diazepane using a sulfonyl chloride derivative under anhydrous conditions (e.g., DCM, 0–5°C), followed by (2) alkylation with 2,2,2-trifluoroethyl bromide in the presence of a base (e.g., K₂CO₃) in acetonitrile at reflux. Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt. Yields can vary based on stoichiometric ratios and reaction time optimization .

Q. How does the trifluoroethyl group influence the compound’s physicochemical properties and bioavailability?

  • Methodological Answer : The trifluoroethyl group reduces basicity of adjacent amines via strong electron-withdrawing effects, lowering pKa and enhancing membrane permeability. Comparative studies using logP measurements and in vitro permeability assays (e.g., Caco-2 cell models) are recommended to quantify bioavailability improvements. Fluorine’s metabolic stability also reduces oxidative degradation, as shown in pharmacokinetic profiling .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • Methodological Answer : Use a combination of 1^1H/13^{13}C NMR to confirm the 1,4-diazepane and sulfonamide backbone, 19^{19}F NMR for trifluoroethyl group verification, and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity should be assessed via HPLC (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) and elemental analysis for chloride content .

Advanced Research Questions

Q. How do structural modifications to the 1,4-diazepane ring or sulfonamide group affect target binding affinity and selectivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies show that substituents on the sulfonamide aryl group (e.g., chloro, methyl, methoxy) modulate binding. For example, electron-withdrawing groups like 4-chlorophenyl (compound 10c) enhance target affinity in enzyme inhibition assays, while bulky groups reduce steric accessibility. Conformational analysis via X-ray crystallography or molecular docking can rationalize these effects .

Q. What computational methods are employed to predict the conformational impact of the trifluoroethyl group on protein-ligand interactions?

  • Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can model the stereoelectronic effects of the CF₃ group on ligand conformation. For docking studies, use software like AutoDock Vina with force fields parameterized for fluorine (e.g., AMBER). Cross-validate predictions with experimental data from X-ray co-crystallography or isothermal titration calorimetry (ITC) .

Q. How can researchers resolve contradictions in bioactivity data across studies with varying substituents on the aryl sulfonamide moiety?

  • Methodological Answer : Apply meta-analysis to normalize data across assays (e.g., IC₅₀ values adjusted for assay conditions). Statistical tools like principal component analysis (PCA) can identify outliers due to experimental variability. Comparative studies using isogenic cell lines or standardized enzyme preparations (e.g., recombinant kinases) reduce confounding factors .

Q. What strategies are effective in stabilizing the hydrochloride salt form under different environmental conditions?

  • Methodological Answer : Polymorph screening via solvent-mediated crystallization (e.g., using ethanol/water mixtures) identifies stable crystalline forms. Accelerated stability studies (40°C/75% RH) combined with powder X-ray diffraction (PXRD) monitor phase transitions. Co-crystallization with counterions (e.g., succinic acid) may enhance hygroscopicity resistance, as demonstrated in related sulfonamide salts .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2,2,2-trifluoroethyl)-1,4-diazepane-1-sulfonamide hydrochloride
Reactant of Route 2
N-(2,2,2-trifluoroethyl)-1,4-diazepane-1-sulfonamide hydrochloride

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